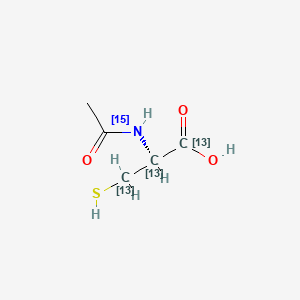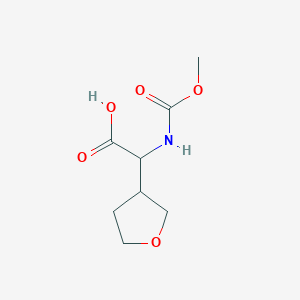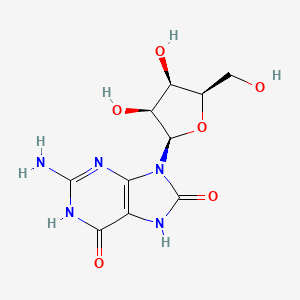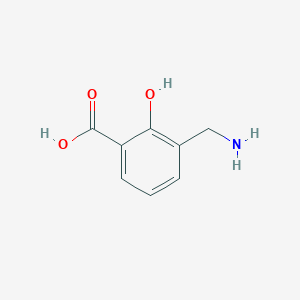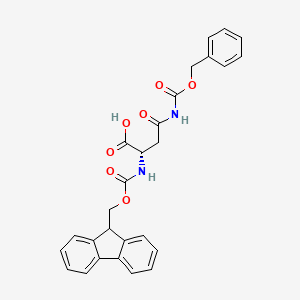
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-((benzyloxy)carbonyl)-L-asparagine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-((benzyloxy)carbonyl)-L-asparagine: is a derivative of the amino acid asparagine. This compound is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides by preventing unwanted side reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-((benzyloxy)carbonyl)-L-asparagine typically involves the protection of the amino and carboxyl groups of asparagine. The fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the amino group, while the benzyloxycarbonyl (Cbz) group protects the side chain amine. The synthesis can be carried out using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) under mild conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of deprotection and coupling efficiently. The use of high-purity reagents and solvents ensures the production of high-quality peptides.
Analyse Des Réactions Chimiques
Types of Reactions: N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-((benzyloxy)carbonyl)-L-asparagine undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Fmoc and Cbz groups using piperidine and hydrogenation, respectively.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like DCC and HOBt.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; hydrogenation with palladium on carbon (Pd/C) for Cbz removal.
Coupling: DCC and HOBt in DMF or dichloromethane (DCM).
Major Products: The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used in solid-phase peptide synthesis (SPPS) to create peptides for research and therapeutic purposes .
Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine: In medicine, peptides synthesized from N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-((benzyloxy)carbonyl)-L-asparagine are used in the development of peptide-based drugs and vaccines.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of therapeutic peptides and proteins.
Mécanisme D'action
The mechanism of action of N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-((benzyloxy)carbonyl)-L-asparagine involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc and Cbz groups protect the amino and side chain amine groups, respectively, preventing unwanted side reactions during peptide bond formation. The deprotection steps allow for the sequential addition of amino acids to build the desired peptide sequence .
Comparaison Avec Des Composés Similaires
N6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N2-((benzyloxy)carbonyl)-L-lysine: Another amino acid derivative used in peptide synthesis.
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N5,N5-dimethyl-L-glutamine: Used in the synthesis of peptides with glutamine residues.
Uniqueness: N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-((benzyloxy)carbonyl)-L-asparagine is unique due to its specific protective groups, which make it particularly useful in the synthesis of peptides containing asparagine. Its stability and ease of deprotection make it a valuable tool in peptide chemistry.
Propriétés
Formule moléculaire |
C27H24N2O7 |
|---|---|
Poids moléculaire |
488.5 g/mol |
Nom IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C27H24N2O7/c30-24(29-27(34)35-15-17-8-2-1-3-9-17)14-23(25(31)32)28-26(33)36-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,28,33)(H,31,32)(H,29,30,34)/t23-/m0/s1 |
Clé InChI |
SBHNVTSOXOXKLK-QHCPKHFHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


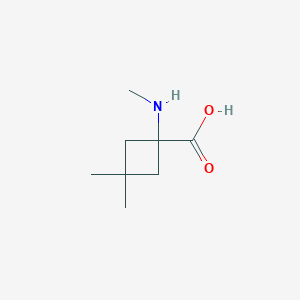
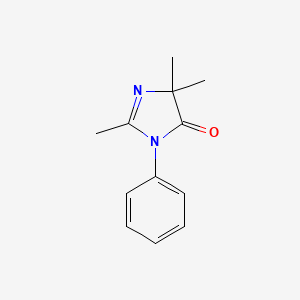

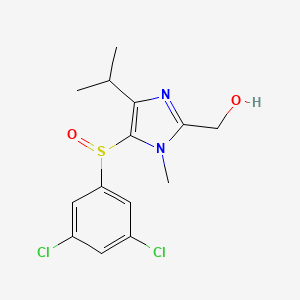
![(3aR,8aR)-N,N-Diisopropyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12945547.png)

